molecular formula C13H17FN2O3S B3011187 N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide CAS No. 1448067-59-1

N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cat. No. B3011187
CAS RN: 1448067-59-1
M. Wt: 300.35
InChI Key: PKPRRGQUQKOEBW-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide" is a derivative of piperidine, which is a six-membered ring containing five methylene groups and one amine group. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules.

Synthesis Analysis

In the first paper, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate. The process involved multiple steps, including the synthesis of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and 1-(phenylsulfonyl)piperidine-4-carbohydrazide, followed by the reaction with alkyl/aryl sulfonyl chlorides to produce the final derivatives . This synthesis route could potentially be adapted for the synthesis of "N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. In the first paper, the synthesized compounds were characterized by IR, 1H-NMR, and EI-MS spectra . These techniques are essential for confirming the structure of synthesized compounds, including the one . The presence of the fluorophenyl and methylsulfonyl groups in "N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide" would likely influence its binding interactions with biological targets due to their electronic and steric properties.

Chemical Reactions Analysis

The piperidine derivatives discussed in the papers undergo various chemical reactions during their synthesis. For instance, the reaction with alkyl/aryl sulfonyl chlorides is a key step in the synthesis of the compounds in the first paper . The chemical reactivity of "N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide" would be influenced by the functional groups present on the piperidine ring, which could be explored in further studies to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of "N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide," they do discuss the biological evaluation of similar compounds. For example, the first paper evaluates the enzyme inhibition activities of the synthesized compounds , which is indicative of their chemical properties and potential as therapeutic agents. The physical properties such as solubility, melting point, and stability would also be important for the compound's application and could be inferred based on the properties of similar compounds discussed in the papers.

Scientific Research Applications

PET Imaging and Neurological Research

  • 18F-Mefway PET Imaging : 18F-Mefway, structurally similar to N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, has been explored for its potential in PET imaging of serotonin 1A receptors in humans. This could aid in understanding and diagnosing various neurological conditions (Choi et al., 2015).

  • Alzheimer’s Disease Research : Another study used a similar compound for PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research is vital for understanding the progression and potential treatment of Alzheimer's (Kepe et al., 2006).

Pharmaceutical Development

  • Cancer Treatment Research : Compounds structurally related to N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide have been investigated for their potential as cancer treatment drugs. The research focused on the synthesis and anti-angiogenic properties of these compounds, indicating their potential use in inhibiting the formation of blood vessels in tumors (Kambappa et al., 2017).

  • Development of Antagonists for 5-HT2A Receptors : There has been research into developing 4-(phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists. These compounds, which share structural similarities with N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, could be important in treating psychiatric disorders (Fletcher et al., 2002).

Other Applications

  • Synthesis of Fluoroalkylidene Analogues of Biomolecules : Research on the chemical behavior of fluoroaminosulfones derived from piperidine and nucleic bases opens the door for synthesizing fluorinated biomolecules. This could have implications in developing new drugs and therapeutic agents (Prunier et al., 2013).

properties

IUPAC Name

N-(4-fluorophenyl)-4-methylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)12-6-8-16(9-7-12)13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPRRGQUQKOEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

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